4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine
Description
¹H/¹³C NMR Analysis
The proton NMR spectrum is expected to display:
- A singlet near δ 5.3 ppm for the NH₂ group, exchangeable with D₂O.
- Doublets in the aromatic region (δ 7.2–8.1 ppm ) for the dichlorophenyl and pyrimidine protons.
- A characteristic downfield shift for the isoxazole C–H proton (δ 8.3–8.5 ppm ).
In the carbon NMR spectrum, key signals include:
FT-IR Spectroscopy
Prominent absorptions include:
Mass Spectrometry
HRMS analysis would yield a molecular ion peak at m/z 307.03 ([M+H]⁺), with fragmentation patterns dominated by loss of Cl (∼35 Da) and the isoxazole moiety.
Quantum Chemical Calculations: DFT-Based Molecular Orbital Analysis
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Band Gap | 4.4 |
The HOMO is localized on the dichlorophenyl and isoxazole rings, while the LUMO resides on the pyrimidine core, suggesting electrophilic reactivity at the heteroaromatic system. Natural bond orbital (NBO) analysis predicts strong hyperconjugative interactions between the amine lone pair and the pyrimidine π*-orbital, stabilizing the molecular framework.
Conformational Dynamics and Tautomeric Equilibrium Studies
The compound exhibits potential tautomerism involving the pyrimidin-2-amine group. Two tautomeric forms are plausible:
- Amino tautomer : NH₂ group remains intact.
- Imino tautomer : Proton transfer from NH₂ to the adjacent pyrimidine nitrogen.
DFT calculations suggest the amino form is more stable by 12.3 kJ/mol , attributed to resonance stabilization between the amine and the pyrimidine ring. Rotational barriers for the dichlorophenyl group were computed at 18.7 kJ/mol , indicating moderate conformational flexibility at room temperature.
Solvent effects (e.g., polar aprotic vs. protic media) marginally influence tautomeric equilibrium, as evidenced by simulated potential energy surfaces in water and dimethyl sulfoxide.
Properties
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-7-1-2-8(9(15)5-7)11-6-12(20-19-11)10-3-4-17-13(16)18-10/h1-6H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPDAHDCOOJUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372578 | |
| Record name | 4-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
264256-44-2 | |
| Record name | 4-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrimidine Moiety: The pyrimidine ring is constructed through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds related to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their activity against various cancer cell lines. Research suggests that the isoxazole and pyrimidine moieties contribute to its ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation .
Antiviral Properties
This compound has also shown promise in antiviral research. Its structural features allow it to interact with viral enzymes, potentially inhibiting their function. Studies have reported that certain derivatives can effectively reduce viral replication in vitro, highlighting its potential as a lead compound for developing new antiviral therapies .
Agrochemical Applications
Pesticide Development
The compound has been explored for its applications in agrochemicals, particularly as a pesticide. The presence of the dichlorophenyl group enhances its efficacy against various pests. Research has demonstrated that formulations containing this compound exhibit increased toxicity towards specific insect pests while maintaining safety profiles for non-target organisms .
Research Tool
Biochemical Probes
this compound serves as a valuable biochemical probe in research settings. Its ability to selectively inhibit certain enzymes makes it useful for studying enzyme mechanisms and cellular signaling pathways. This application is crucial for understanding disease mechanisms and identifying potential therapeutic targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(2,4-Dichloro-5-methoxyphenyl)-6-methylpyrimidin-2-amine (3RP)
- Structure : Differs by a methoxy group at the 5-position of the phenyl ring and a methyl group on the pyrimidine ring.
- Molecular Formula : C₁₂H₁₁Cl₂N₃O.
- The methoxy group increases polarity, which may improve solubility compared to the target compound .
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
- Structure : Replaces isoxazole with a thiazole ring.
- Molecular Formula : C₁₄H₁₀Cl₂N₄S.
Thiazole- and Isoxazole-Containing Analogs
4-(2-Amino-4-thiazolyl)-3-(2,4-dichlorophenyl)-5-methylisoxazole
- Structure : Integrates a thiazole substituent on the isoxazole ring.
- Molecular Formula : C₁₃H₉Cl₂N₃OS.
- Key Differences: The thiazole-amino group introduces additional hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability .
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
- Structure : Features a trifluoromethylphenyl group instead of dichlorophenyl.
- Molecular Formula : C₁₆H₁₃F₃N₄S.
Substituent-Driven Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Implications of Structural Variations
Electronic Effects :
- Isoxazole’s oxygen atom creates a more electron-deficient system than thiazole, influencing charge distribution in binding pockets .
- Chlorine substituents enhance lipophilicity but may increase toxicity risks .
Solubility and Bioavailability :
- Methoxy and trifluoromethyl groups improve aqueous solubility but reduce membrane permeability compared to dichlorophenyl .
Metabolic Stability :
- Thiazole-containing analogs may undergo faster oxidative metabolism due to sulfur’s susceptibility to cytochrome P450 enzymes .
Biological Activity
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Pyrimidine moiety : A six-membered ring containing two nitrogen atoms.
- Dichlorophenyl group : A phenyl ring substituted with two chlorine atoms at the 2 and 4 positions.
The molecular formula is with a molecular weight of 307.13 g/mol. Its predicted boiling point is approximately 556.8 °C, and it has a density of about 1.471 g/cm³ .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been studied for its:
- Antimicrobial properties : It exhibits inhibitory effects against various bacterial strains.
- Anticancer activity : Research indicates potential cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
The exact mechanisms involve the inhibition of key enzymes or receptors, which disrupt cellular processes leading to growth inhibition or cell death .
Anticancer Activity
A significant focus of research has been on the compound's anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| SGC-7901 | 1.07 ± 0.22 | 75.0 |
| A549 | 0.61 ± 0.19 | 84.1 |
| HepG2 | 0.51 ± 0.13 | 80.0 |
These results indicate that the compound exhibits significant cytotoxicity at low concentrations compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. For example, it was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging between:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 |
| Escherichia coli | 12.5 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of pyrimidinamine compounds, including our target compound. It was found that derivatives with similar structures exhibited enhanced cytotoxicity against a panel of cancer cell lines compared to non-substituted analogs .
- Kinase Inhibition Profiling : Another investigation focused on kinase selectivity profiles where compounds similar to this compound were tested against various tyrosine kinases. The results indicated moderate inhibition rates for kinases such as CDK1/CyclinA2 and FGFR1, suggesting potential pathways through which this compound exerts its biological effects .
Q & A
Q. What are the recommended methods for synthesizing 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step reactions, such as coupling 2,4-dichlorophenyl-isoxazole intermediates with pyrimidin-2-amine precursors. Key steps include:
- Condensation reactions (e.g., using aldehydes or ketones to link aromatic moieties) .
- Optimization via Design of Experiments (DoE): Employ statistical methods like factorial design to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal yields. For example, highlights DoE’s role in minimizing experimental trials while maximizing data quality .
- Purification: Column chromatography or recrystallization (solvent selection based on solubility data) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer:
- X-ray crystallography: Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding, as seen in ’s analysis of pyrimidine derivatives) .
- Spectroscopic techniques:
- Thermogravimetric analysis (TGA): Assess thermal stability for storage and handling .
Q. What solvent systems are suitable for studying this compound’s solubility and reactivity?
Answer:
- Polar aprotic solvents (e.g., DMSO, DMF) are often used due to the compound’s aromatic and heterocyclic nature. recommends DMSO:Water (5:5) for recrystallization .
- Solubility screening: Use UV-Vis spectroscopy to quantify solubility thresholds in solvents like ethanol or acetonitrile .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?
Answer:
- Quantum chemical calculations: Use density functional theory (DFT) to map electron density and identify nucleophilic/electrophilic sites. describes ICReDD’s approach combining computation and experiment to design reactions .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Compare results with SAR studies (e.g., ’s modifications of pyrazole derivatives for activity optimization) .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?
Answer:
- Standardized assay protocols: Control variables like pH, temperature, and cell line selection. emphasizes reproducibility in testing analogs for antimicrobial activity .
- Meta-analysis: Apply statistical tools to aggregate data from multiple studies, identifying outliers or confounding factors (e.g., solvent effects on bioavailability) .
Q. How can researchers design derivatives to improve selectivity for a target enzyme or receptor?
Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing chlorine atoms with methoxy groups) and evaluate activity shifts. demonstrates this approach in optimizing pyrazole-based inhibitors .
- Fragment-based drug design: Use crystallographic data (e.g., ’s hydrogen-bonding motifs) to guide fragment linking .
Q. What experimental and computational methods validate reaction mechanisms involving this compound?
Answer:
- Kinetic isotope effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps .
- Transition state modeling: Apply methods like Nudged Elastic Band (NEB) to map energy barriers, as described in ’s reaction path search workflows .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
Answer:
- Process analytical technology (PAT): Implement in-line FTIR or HPLC to monitor reaction progression .
- Flow chemistry: Improve heat/mass transfer for exothermic or diffusion-limited steps. ’s subclass RDF2050112 emphasizes reactor design innovations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
